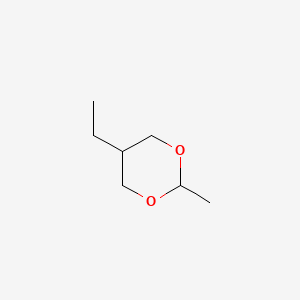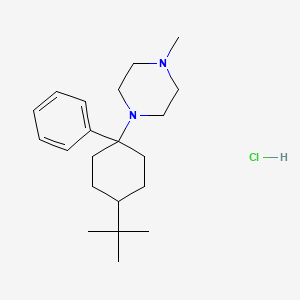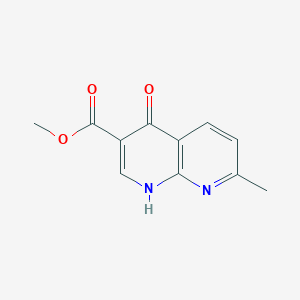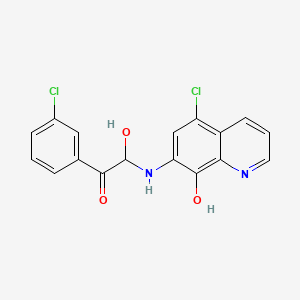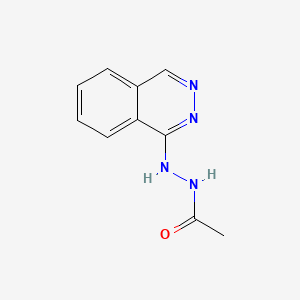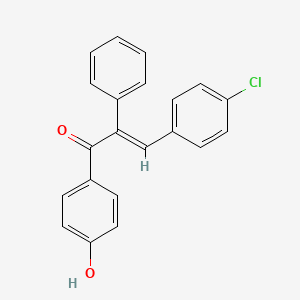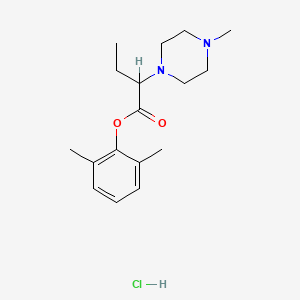
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and interactions with different molecular targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride typically involves the reaction of 2,6-dimethylphenyl with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with various biological targets and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, making it a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride include:
- (2-methoxyphenyl)piperazin-1-yl derivatives
- N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
- Various arylpiperazine-based compounds
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique properties and interactions with molecular targets. This uniqueness makes it particularly valuable in research and potential therapeutic applications .
Propiedades
Número CAS |
20684-29-1 |
|---|---|
Fórmula molecular |
C17H27ClN2O2 |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-5-15(19-11-9-18(4)10-12-19)17(20)21-16-13(2)7-6-8-14(16)3;/h6-8,15H,5,9-12H2,1-4H3;1H |
Clave InChI |
LVAUXSVPYFVQSV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC1=C(C=CC=C1C)C)N2CCN(CC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


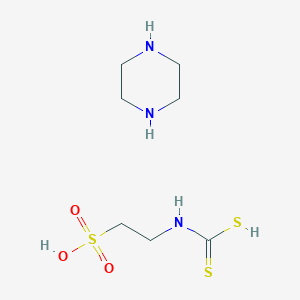

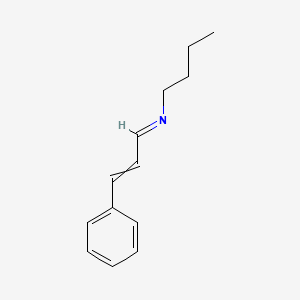
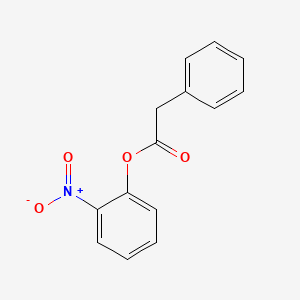
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

